
3,4-Dimethyloctan-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyloctan-4-OL: is an organic compound with the molecular formula C10H22O It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon atom in an octane chain, which also has methyl groups attached to the third and fourth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyloctan-4-OL can be achieved through several methods. One common approach involves the Grignard reaction , where a Grignard reagent (such as methylmagnesium bromide) reacts with a ketone (such as 3,4-dimethyl-2-pentanone) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the carbonyl group to a hydroxyl group, yielding the desired alcohol.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethyloctan-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: Ketones (e.g., 3,4-dimethyl-2-octanone) or carboxylic acids (e.g., 3,4-dimethyloctanoic acid).
Reduction: Alkanes (e.g., 3,4-dimethyloctane).
Substitution: Alkyl halides (e.g., 3,4-dimethyloctyl chloride).
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Dimethyloctan-4-OL is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Biology: In biological research, this compound can be used as a solvent or reagent in various biochemical assays. Its structural properties make it useful in studying enzyme-substrate interactions and metabolic pathways.
Medicine: While not a common drug itself, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit biological activity, making it a valuable compound in drug discovery and development.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including surfactants, lubricants, and plasticizers. Its properties make it suitable for use in formulations requiring specific solubility and stability characteristics.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyloctan-4-OL depends on its application. In chemical reactions, the hydroxyl group (-OH) serves as a nucleophile, participating in various substitution and elimination reactions. In biological systems, the compound may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
2,4-Dimethyl-4-octanol: Similar in structure but with different positioning of methyl groups.
3,4-Dimethyl-2-pentanol: A shorter chain alcohol with similar functional groups.
4-Methyl-2-pentanol: Another secondary alcohol with a different carbon chain length.
Uniqueness: 3,4-Dimethyloctan-4-OL is unique due to its specific arrangement of methyl groups and the hydroxyl group on the octane chain. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and industry.
Propiedades
Número CAS |
66719-30-0 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
3,4-dimethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-7-8-10(4,11)9(3)6-2/h9,11H,5-8H2,1-4H3 |
Clave InChI |
JEBZCASOCDXENQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C(C)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


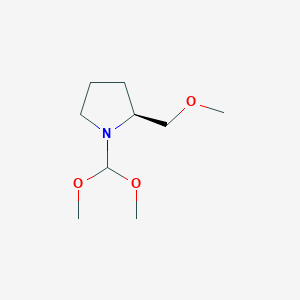
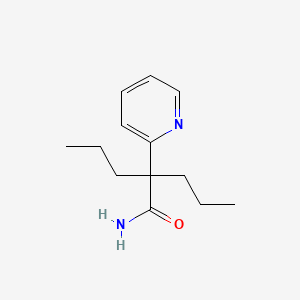
![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)

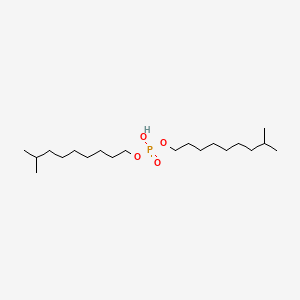
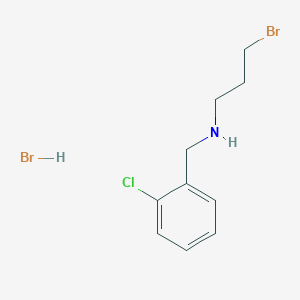
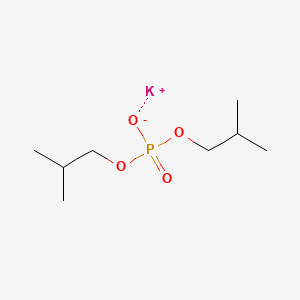
![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)


![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
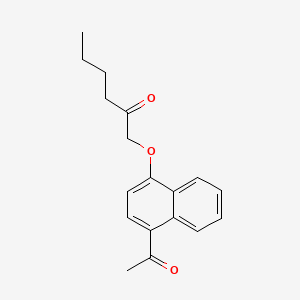
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)

